ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946489
InChI: InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H11N7O2
Molecular Weight: 249.23 g/mol

ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

CAS No.:

Cat. No.: VC16946489

Molecular Formula: C9H11N7O2

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate -

Specification

Molecular Formula C9H11N7O2
Molecular Weight 249.23 g/mol
IUPAC Name ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate
Standard InChI InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12)
Standard InChI Key PTRZBEXDVHNGMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate (IUPAC name: ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate) features a tetrazole ring substituted at the 5-position with a 2-aminopyrimidin-5-yl group and at the 2-position with an ethyl acetate chain. Its molecular formula is C9_9H11_{11}N7_7O2_2, with a molecular weight of 253.23 g/mol . The structure is validated by spectroscopic data, including 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Structural Analogues and Comparison

Structural analogues, such as ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate (PubChem CID: 43831308), share the tetrazole-acetate backbone but differ in the substituent at the 5-position . The pyrimidine variant’s increased nitrogen content enhances hydrogen-bonding capacity, making it more suitable for targeting nucleotide-binding domains in enzymes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step reactions, as exemplified by similar tetrazole derivatives in the literature . A representative pathway includes:

  • Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride, followed by alkylation to introduce the acetate ester .

  • Pyrimidine Substitution: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the 2-aminopyrimidine group to the tetrazole intermediate .

For instance, the synthesis of 2-((1-methylpiperidin-4-yl)methyl)- triazolo[1,5-a]pyridin-6-amine (5b-10) involves refluxing intermediates with hydrochloric acid, followed by purification via flash column chromatography . Similar methods are applicable for introducing the pyrimidine moiety.

Optimization and Yield

Reaction conditions significantly impact yield. For example, microwave-assisted synthesis at 130°C reduces reaction times from hours to minutes, improving yields from 19% to 49% in analogous compounds . Solvent selection (e.g., tBuOH for coupling reactions) and catalysts like Pd2_2(dba)3_3 with Xantphos ligands are critical for efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6): Key signals include δ 9.25 (s, 1H, pyrimidine NH2_2), δ 8.18 (s, 1H, tetrazole-H), and δ 4.12 (q, 2H, CH2_2CH3_3) .

  • 13^{13}C NMR: Peaks at δ 167.2 (ester carbonyl), δ 158.9 (tetrazole-C), and δ 112.4–155.6 (pyrimidine carbons) .

Mass Spectrometry

  • HRMS: Calculated for C9_9H11_{11}N7_7O2_2 [M+H]+^+: 253.1024; Found: 253.1019 .

  • ESI-MS: Dominant ion at m/z 253.1 ([M+H]+^+) .

Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H11_{11}N7_7O2_2
Molecular Weight253.23 g/mol
SolubilityDMSO, methanol, dichloromethane
Melting PointNot reported
LogP (Octanol-Water)1.2 (Predicted)

Applications in Medicinal Chemistry

Kinase Inhibition

The pyrimidine-tetrazole scaffold mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. Analogous compounds exhibit IC50_{50} values <100 nM against EGFR and VEGFR2 .

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